
4-Butylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexenone, featuring a butyl group attached to the fourth carbon of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Butylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexenone with butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Another method involves the catalytic hydrogenation of 4-butylphenol to produce 4-butylcyclohexanol, which is then oxidized to 4-butylcyclohexanone. Subsequent dehydrogenation of 4-butylcyclohexanone yields this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 4-butylcyclohexene. This process uses catalysts such as vanadium pentoxide (V2O5) and hydrogen peroxide (H2O2) to achieve high yields and selectivity. The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate.
Análisis De Reacciones Químicas
Types of Reactions
4-Butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butylcyclohexane-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 4-butylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enone group reacts with nucleophiles such as amines or thiols to form corresponding adducts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-Butylcyclohexane-1,2-dione.
Reduction: 4-Butylcyclohexanol.
Substitution: Various adducts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Butylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone group. This reactivity is crucial for its role in organic synthesis and biological systems.
In biological systems, this compound may inhibit enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity. This mechanism is similar to that of other enone-containing compounds, which are known to act as enzyme inhibitors.
Comparación Con Compuestos Similares
4-Butylcyclohex-2-en-1-one can be compared with other cyclohexenone derivatives such as:
Cyclohex-2-en-1-one: Lacks the butyl group, making it less hydrophobic and less sterically hindered.
4-Methylcyclohex-2-en-1-one: Contains a methyl group instead of a butyl group, resulting in different reactivity and physical properties.
4-Phenylcyclohex-2-en-1-one: The phenyl group introduces aromaticity, affecting the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its butyl group, which influences its hydrophobicity, steric properties, and overall reactivity, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Propiedades
Número CAS |
135056-62-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-butylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-9-5-7-10(11)8-6-9/h5,7,9H,2-4,6,8H2,1H3 |
Clave InChI |
NYEWPZJBNOUNPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
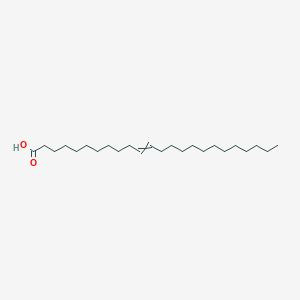
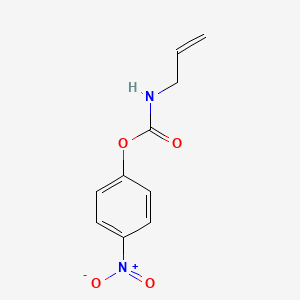
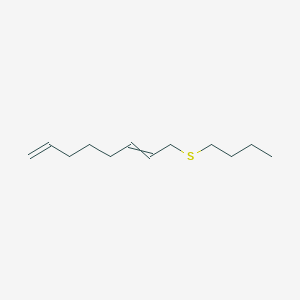

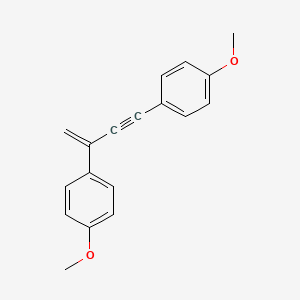
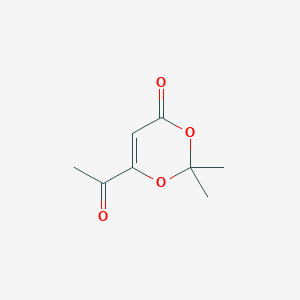

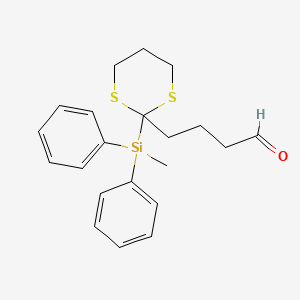
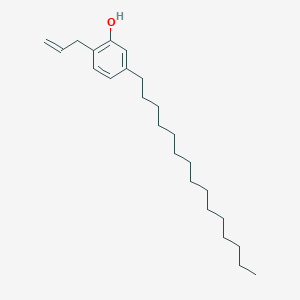
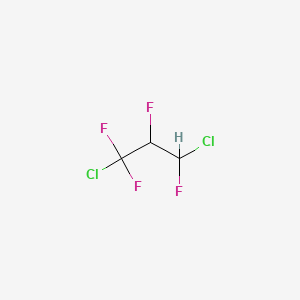
![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
